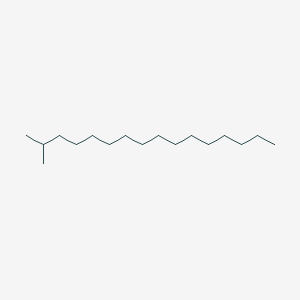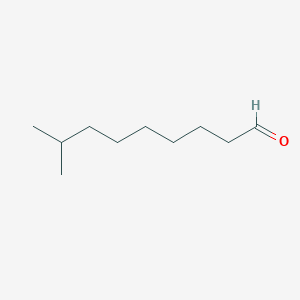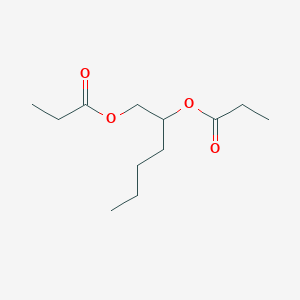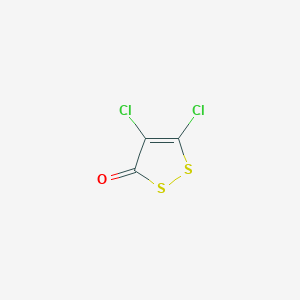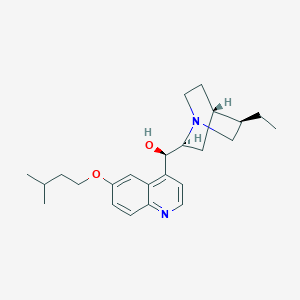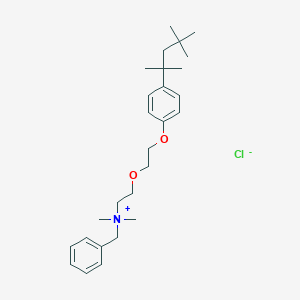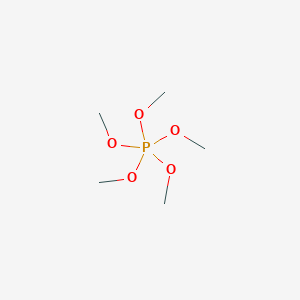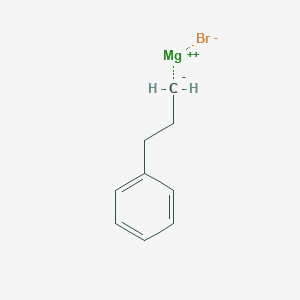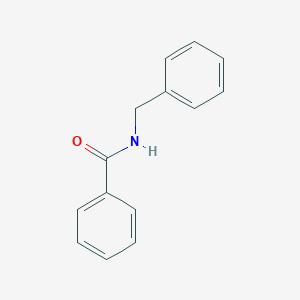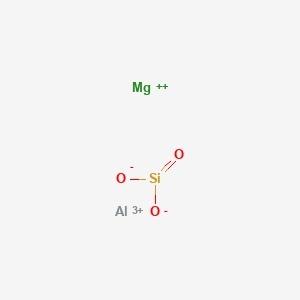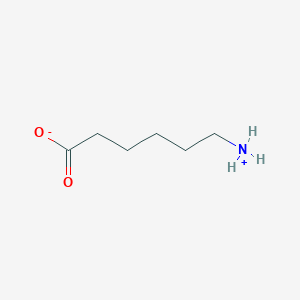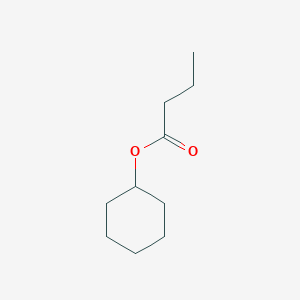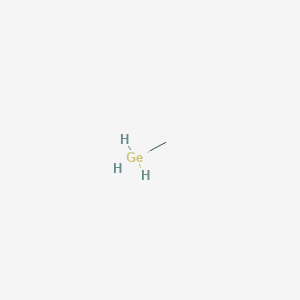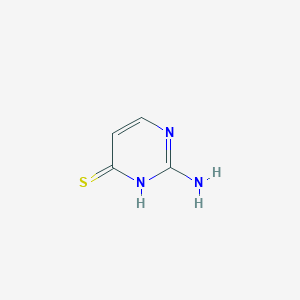
2-amino-1H-pyrimidine-6-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1H-pyrimidine-6-thione is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyrimidine and contains an amino group and a thione group. It has been synthesized using different methods and has shown promising results in various scientific studies.
作用機序
The mechanism of action of 2-amino-1H-pyrimidine-6-thione is not fully understood. However, it has been proposed that the thione group in the compound may play a role in its biological activity. The compound may also interact with specific enzymes or receptors in the body to produce its effects.
生化学的および生理学的効果
Studies have shown that 2-amino-1H-pyrimidine-6-thione has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to scavenge free radicals and protect against oxidative stress. Additionally, it has exhibited antimicrobial activity against various pathogens.
実験室実験の利点と制限
The advantages of using 2-amino-1H-pyrimidine-6-thione in lab experiments include its ease of synthesis, high purity, and potential applications in various fields. However, its limitations include its low solubility in water and some organic solvents, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 2-amino-1H-pyrimidine-6-thione. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders. Another direction is to investigate its applications in materials science, such as its use in the synthesis of novel polymers and nanomaterials. Additionally, more studies are needed to fully understand the mechanism of action of the compound and its interactions with specific enzymes and receptors in the body.
Conclusion:
In conclusion, 2-amino-1H-pyrimidine-6-thione is a promising compound that has shown potential applications in various fields. Its ease of synthesis, high purity, and favorable biological properties make it an attractive candidate for further research. While there are still many unanswered questions about its mechanism of action and potential applications, the future looks bright for this compound.
合成法
The synthesis of 2-amino-1H-pyrimidine-6-thione has been achieved using different methods such as the reaction of 2-amino-4,6-dichloropyrimidine with thiourea, the reaction of 2-amino-4,6-dihydroxypyrimidine with carbon disulfide, and the reaction of 2-amino-4,6-dichloropyrimidine with potassium thiocyanate. These methods have been optimized to obtain high yields of the compound with purity.
科学的研究の応用
2-amino-1H-pyrimidine-6-thione has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of various organic compounds.
特性
CAS番号 |
1193-27-7 |
|---|---|
製品名 |
2-amino-1H-pyrimidine-6-thione |
分子式 |
C4H5N3S |
分子量 |
127.17 g/mol |
IUPAC名 |
2-amino-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C4H5N3S/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) |
InChIキー |
GFVZMGHCWGEFQF-UHFFFAOYSA-N |
異性体SMILES |
C1=CN=C(N=C1S)N |
SMILES |
C1=CN=C(NC1=S)N |
正規SMILES |
C1=CN=C(NC1=S)N |
その他のCAS番号 |
1193-27-7 |
同義語 |
4(1H)-Pyrimidinethione, 2-amino- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



